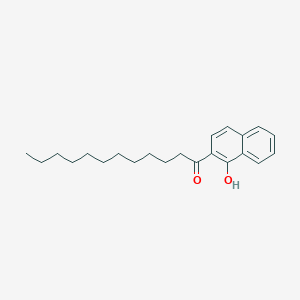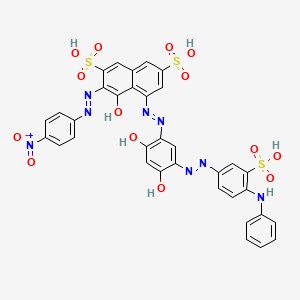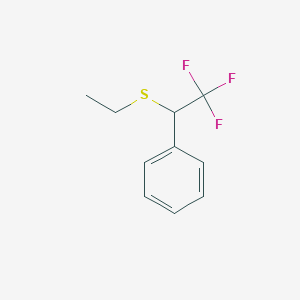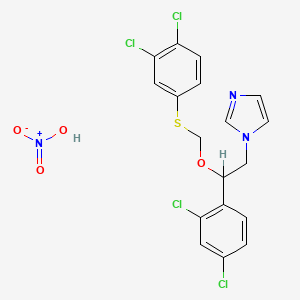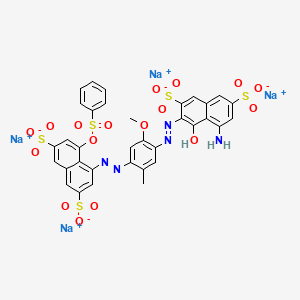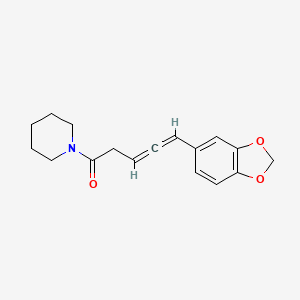![molecular formula C17H38O2Sn B14467561 Stannane, tributyl[(1-ethoxyethoxy)methyl]- CAS No. 66222-26-2](/img/structure/B14467561.png)
Stannane, tributyl[(1-ethoxyethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl[(1-ethoxyethoxy)methyl]-, also known as tributyl[(1-ethoxyethoxy)methyl]stannane, is an organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(1-ethoxyethoxy)methyl]stannane involves multiple steps. One common method starts with the preparation of (tributylstannyl)methanol. This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine and a solvent like tetrahydrofuran . The resulting (tributylstannyl)methanol is then reacted with dimethoxymethane in the presence of boron trifluoride etherate to yield tributyl[(1-ethoxyethoxy)methyl]stannane .
Industrial Production Methods
Industrial production methods for organotin compounds like tributyl[(1-ethoxyethoxy)methyl]stannane typically involve large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(1-ethoxyethoxy)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tributyl[(1-ethoxyethoxy)methyl]stannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl[(1-ethoxyethoxy)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, although their toxicity remains a concern.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl[(1-ethoxyethoxy)methyl]stannane involves its ability to form stable carbon-tin bonds. This property makes it useful in radical reactions, where it can act as a radical initiator or stabilizer. The compound’s molecular targets and pathways are primarily related to its interactions with organic molecules, leading to the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar in structure but with a methoxymethoxy group instead of an ethoxyethoxy group.
Tributyl(1-ethoxyvinyl)stannane: Contains an ethoxyvinyl group instead of an ethoxyethoxy group.
Tributyl[(1E)-3-methyl-1-butenyl]stannane: Features a butenyl group in place of the ethoxyethoxy group.
Uniqueness
Tributyl[(1-ethoxyethoxy)methyl]stannane is unique due to its specific functional group, which imparts distinct reactivity and properties. This makes it particularly useful in certain types of chemical reactions where other organotin compounds may not be as effective.
Properties
CAS No. |
66222-26-2 |
|---|---|
Molecular Formula |
C17H38O2Sn |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl(1-ethoxyethoxymethyl)stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-4-7-5(2)6-3;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
MMGGUBUDXZKNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
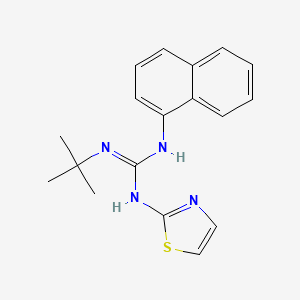
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
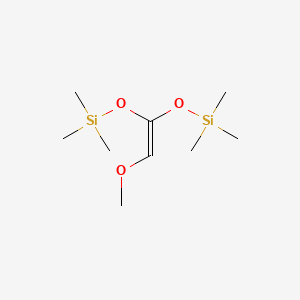
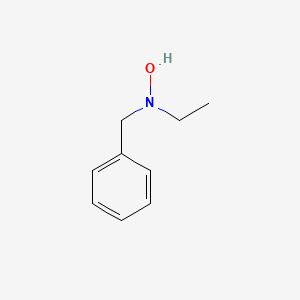
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
